molecular formula C13H16ClN3 B183843 N-(7-chloro-4-quinolinyl)-N-[2-(dimethylamino)ethyl]amine CAS No. 107415-26-9

N-(7-chloro-4-quinolinyl)-N-[2-(dimethylamino)ethyl]amine

Cat. No.: B183843
CAS No.: 107415-26-9
M. Wt: 249.74 g/mol
InChI Key: YFSUTRPECZEFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- is a chemical compound with the molecular formula C11H12ClN3. It is known for its unique structure, which includes a quinoline ring system.

Preparation Methods

The synthesis of 1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- typically involves the reaction of 7-chloro-4-quinoline with 1,2-ethanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.

    Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The quinoline ring system allows the compound to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

1,2-Ethanediamine, N’-(7-chloro-4-quinolinyl)-N,N-dimethyl- can be compared with other similar compounds, such as:

Properties

CAS No.

107415-26-9

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

N-(7-chloroquinolin-4-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C13H16ClN3/c1-17(2)8-7-16-12-5-6-15-13-9-10(14)3-4-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,16)

InChI Key

YFSUTRPECZEFJM-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

CN(C)CCNC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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